Cas no 70931-28-1 (1-(4-Fluorobenzyl)piperazine)

1-(4-Fluorobenzyl)piperazine 化学的及び物理的性質
名前と識別子
-
- 1-(4-Fluorobenzyl)piperazine
- 1-[(4-fluorophenyl)methyl]piperazine
- Piperazine,1-[(4-fluorophenyl)methyl]-
- NS00017537
- 1-(p-fluorobenzyl)piperazine
- BB 0249426
- SCHEMBL211040
- SODIUMDIHYDROGENPHOSPHATEDIHYDRATE
- 4-Fluoro bzp
- OSM-S-446
- BDBM50452907
- 4-fluorobenzyl-piperazine
- Para-fluoro bzp
- FS-1578
- UNII-S99A94YLM2
- 4-(4-fluorobenzyl)piperazine
- Aceticacid,2,2,2-trifluoro-
- FT-0605710
- EN300-110643
- 1-((4-Fluorophenyl)methyl)piperazine
- Piperazine, 1-((4-fluorophenyl)methyl)-
- 1-(4-fluorobenzyl) piperazine
- 4-fluorobenzylpiperazine
- 1-(4-Fluoro-benzyl)-piperazine
- 1-(4-fluorobenzyl)-piperazine
- AKOS000125740
- DTXSID90355314
- 1-(Para-fluorobenzyl)piperazine
- S99A94YLM2
- p-Fluoro bzp
- N-(p-fluorobenzyl)piperazine
- CHEMBL4216642
- F14907
- MFCD01075234
- AK-968/13146342
- BP-13343
- 70931-28-1
- STK397843
- DTXCID20306374
- DB-018581
-
- MDL: MFCD08544427
- インチ: InChI=1S/C11H15FN2/c12-11-3-1-10(2-4-11)9-14-7-5-13-6-8-14/h1-4,13H,5-9H2
- InChIKey: OOSZCNKVJAVHJI-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=CC(=C1)F)CN2CCNCC2
計算された属性
- せいみつぶんしりょう: 194.12200
- どういたいしつりょう: 194.121927
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 161
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 15.3
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 1.103
- ゆうかいてん: 64-65 ºC
- ふってん: 278 ºC
- フラッシュポイント: 122 ºC
- 屈折率: 1.5255-1.5275
- PSA: 15.27000
- LogP: 1.49760
- ようかいせい: 使用できません
- じょうきあつ: 0.0±0.6 mmHg at 25°C
1-(4-Fluorobenzyl)piperazine セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:2
- 危険カテゴリコード: 22-36/37/38
- セキュリティの説明: S26-S36
-
危険物標識:
- 危険レベル:IRRITANT
- ちょぞうじょうけん:Store at room temperature
- リスク用語:R22
1-(4-Fluorobenzyl)piperazine 税関データ
- 税関コード:2933599090
- 税関データ:
中国税関コード:
2933599090概要:
29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
1-(4-Fluorobenzyl)piperazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-110643-10.0g |
1-[(4-fluorophenyl)methyl]piperazine |
70931-28-1 | 95% | 10g |
$44.0 | 2023-06-10 | |
TRC | F596740-1g |
1-(4-Fluorobenzyl)piperazine |
70931-28-1 | 1g |
$ 80.00 | 2022-06-04 | ||
Key Organics Ltd | FS-1578-5G |
1-(4-Fluorobenzyl)piperazine |
70931-28-1 | >95% | 5g |
£264.00 | 2023-09-09 | |
eNovation Chemicals LLC | D506002-5g |
1-(4-Fluorobenzyl)piperazine |
70931-28-1 | 97% | 5g |
$170 | 2024-05-24 | |
TRC | F596740-100mg |
1-(4-Fluorobenzyl)piperazine |
70931-28-1 | 100mg |
$ 50.00 | 2022-06-04 | ||
Fluorochem | 019240-1g |
1-(4-Fluorobenzyl)piperazine |
70931-28-1 | 98% | 1g |
£10.00 | 2022-03-01 | |
Chemenu | CM112727-5g |
1-(4-fluorobenzyl)piperazine |
70931-28-1 | 95% | 5g |
$150 | 2024-07-24 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H61993-5g |
1-(4-Fluorobenzyl)piperazine, 97% |
70931-28-1 | 97% | 5g |
¥866.00 | 2023-02-25 | |
TRC | F596740-250mg |
1-(4-Fluorobenzyl)piperazine |
70931-28-1 | 250mg |
$ 60.00 | 2022-06-04 | ||
TRC | F596740-500mg |
1-(4-Fluorobenzyl)piperazine |
70931-28-1 | 500mg |
$ 70.00 | 2022-06-04 |
1-(4-Fluorobenzyl)piperazine 関連文献
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Shuang Liu Dalton Trans., 2017,46, 14509-14518
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
1-(4-Fluorobenzyl)piperazineに関する追加情報
1-(4-Fluorobenzyl)piperazine (CAS No. 70931-28-1): An Overview of Its Properties, Applications, and Recent Research
1-(4-Fluorobenzyl)piperazine (FBP) is a compound with the chemical formula C11H15FN2. It is a derivative of piperazine, a heterocyclic amine with a wide range of applications in the pharmaceutical and chemical industries. The compound is characterized by its unique structure, which includes a fluorinated benzyl group attached to a piperazine ring. This structure imparts specific chemical and biological properties that make FBP an interesting subject of research and development.
The CAS Number 70931-28-1 is a unique identifier assigned to 1-(4-Fluorobenzyl)piperazine by the Chemical Abstracts Service (CAS). This number is essential for identifying and tracking the compound in scientific literature, regulatory documents, and commercial databases. The CAS number ensures that researchers and professionals can accurately reference and communicate about the compound across different contexts.
In terms of its physical properties, 1-(4-Fluorobenzyl)piperazine is typically a white crystalline solid at room temperature. It has a melting point of approximately 60-62°C and is soluble in common organic solvents such as methanol, ethanol, and dichloromethane. These solubility characteristics make it suitable for various chemical reactions and formulations in laboratory settings.
The biological activity of 1-(4-Fluorobenzyl)piperazine has been the focus of numerous studies due to its potential therapeutic applications. Research has shown that FBP can interact with several neurotransmitter systems in the brain, particularly serotonin (5-HT) and dopamine (DA) receptors. These interactions have led to investigations into its potential as an antidepressant, anxiolytic, and cognitive enhancer.
One of the key areas of research involving 1-(4-Fluorobenzyl)piperazine is its role in neuropharmacology. Studies have demonstrated that FBP can modulate serotonin receptors, specifically 5-HT2A and 5-HT2C, which are implicated in mood disorders such as depression and anxiety. By binding to these receptors, FBP may help regulate serotonin levels and improve mood symptoms. Additionally, FBP has been shown to have dopaminergic effects, which could contribute to its potential as a cognitive enhancer.
In the context of drug development, 1-(4-Fluorobenzyl)piperazine has been explored as a lead compound for designing new medications. Its ability to interact with multiple neurotransmitter systems makes it a versatile candidate for treating various neurological conditions. Researchers are particularly interested in optimizing its pharmacokinetic properties to enhance bioavailability and reduce side effects.
Recent advancements in computational chemistry have also contributed to our understanding of 1-(4-Fluorobenzyl)piperazine. Molecular modeling studies have provided insights into the compound's binding modes with target receptors, helping to predict its biological activity more accurately. These computational tools are invaluable for guiding experimental design and drug optimization efforts.
The safety profile of 1-(4-Fluorobenzyl)piperazine is another critical aspect of its evaluation. Preclinical studies have generally shown that FBP is well-tolerated at therapeutic doses, with minimal adverse effects observed in animal models. However, further clinical trials are necessary to fully assess its safety and efficacy in human subjects.
In conclusion, 1-(4-Fluorobenzyl)piperazine (CAS No. 70931-28-1) is a promising compound with diverse applications in the pharmaceutical industry. Its unique chemical structure and biological activity make it an attractive candidate for developing new treatments for mood disorders and cognitive impairments. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses, highlighting the importance of this compound in modern drug discovery efforts.
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